molecular formula C13H19NO3S B5695241 9-(hydroxyimino)-9-(2-thienyl)nonanoic acid

9-(hydroxyimino)-9-(2-thienyl)nonanoic acid

Cat. No. B5695241
M. Wt: 269.36 g/mol
InChI Key: OZURAJGTUCHDFH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Hydroxyimino)-9-(2-thienyl)nonanoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as HNTN and is a member of the class of nonanoic acids. HNTN has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

HNTN has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, HNTN has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. HNTN has also been studied for its antibacterial and antifungal properties.
In materials science, HNTN has been used as a building block for the synthesis of novel polymers and materials. HNTN-containing polymers have been shown to exhibit unique properties, such as high thermal stability and excellent mechanical strength.

Mechanism of Action

The mechanism of action of HNTN is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. HNTN has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. HNTN has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
HNTN has been shown to have several biochemical and physiological effects. In animal studies, HNTN has been shown to improve cognitive function and memory. HNTN has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

HNTN has several advantages for lab experiments, including its ease of synthesis and availability. HNTN is also stable under a wide range of conditions, making it suitable for use in various experiments. However, HNTN has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of HNTN. One area of research is the development of HNTN-based drugs for the treatment of neurodegenerative disorders and cancer. Another area of research is the synthesis of novel HNTN-containing polymers and materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of HNTN and its potential side effects.

Synthesis Methods

The synthesis of HNTN involves the reaction of 2-thiophene carboxylic acid with hydroxylamine hydrochloride and sodium hydroxide in ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of HNTN is typically around 50%.

properties

IUPAC Name

(9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c15-13(16)9-5-3-1-2-4-7-11(14-17)12-8-6-10-18-12/h6,8,10,17H,1-5,7,9H2,(H,15,16)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZURAJGTUCHDFH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=N/O)/CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid

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